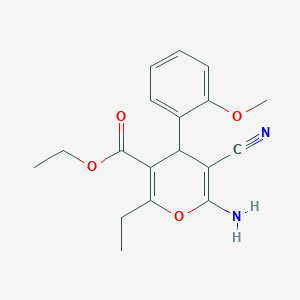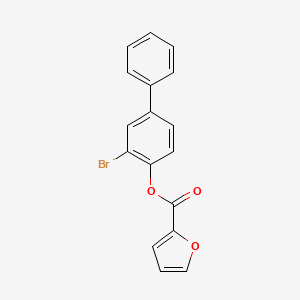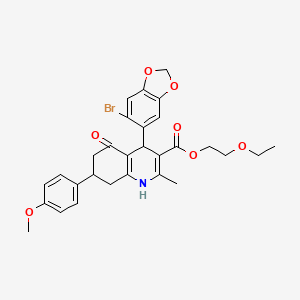![molecular formula C35H26N2O B5185535 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol, also known as DBCO-PEG4-PhOH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the DBCO (dibenzocyclooctyne) family of compounds, which are widely used in bioconjugation and imaging applications. DBCO-PEG4-PhOH is a versatile compound that can be used in various research fields, including biochemistry, molecular biology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH is based on its ability to react with azide-containing molecules through a copper-free click chemistry reaction. This reaction is highly specific and occurs rapidly, allowing for efficient bioconjugation. The resulting conjugates are stable and can be used in a variety of applications.
Biochemical and physiological effects:
DBC0-PEG4-PhOH has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with cellular processes. This property makes it an ideal compound for use in biological research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH is its versatility. It can be used in a wide range of applications, from bioconjugation to drug delivery. Additionally, its rapid reaction rate and high specificity make it an efficient tool for research. However, one limitation of this compound is its cost. It is relatively expensive compared to other bioconjugation reagents, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research involving 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH. One area of interest is the development of new bioconjugation strategies using this compound. Additionally, its potential for drug delivery applications is an area of active research. Finally, the use of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH in imaging applications, such as fluorescence microscopy, is an area that holds promise for future research.
Synthesemethoden
The synthesis of 4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenolOH involves the reaction of 4-hydroxybenzaldehyde with 2-phenyl-1H-indole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then reacted with DBCO-PEG4-NHS (N-hydroxysuccinimide) to obtain the final compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DBC0-PEG4-PhOH has a wide range of applications in scientific research. One of the most significant uses of this compound is in bioconjugation. It can be used to attach various biomolecules, such as proteins, peptides, and nucleic acids, to surfaces or other molecules. This property makes it an essential tool in the development of biosensors, protein arrays, and drug delivery systems.
Eigenschaften
IUPAC Name |
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O/c38-26-21-19-23(20-22-26)31(32-27-15-7-9-17-29(27)36-34(32)24-11-3-1-4-12-24)33-28-16-8-10-18-30(28)37-35(33)25-13-5-2-6-14-25/h1-22,31,36-38H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLFNHYKEQMKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=C(C=C4)O)C5=C(NC6=CC=CC=C65)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)

![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)

![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)

